ADAMANTANE-1-SULFINIC ACID CYCLOHEXYLAMIDE
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Overview
Description
ADAMANTANE-1-SULFINIC ACID CYCLOHEXYLAMIDE is a chemical compound with the molecular formula C16H27NOS and a molecular weight of 281.464 g/mol . This compound is part of the adamantane family, which is known for its unique structural properties and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of ADAMANTANE-1-SULFINIC ACID CYCLOHEXYLAMIDE involves several steps. One common method includes the reaction of adamantane derivatives with sulfinic acid and cyclohexylamine under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
ADAMANTANE-1-SULFINIC ACID CYCLOHEXYLAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
ADAMANTANE-1-SULFINIC ACID CYCLOHEXYLAMIDE has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In medicine, it is being explored for its potential antiviral and anticancer properties . Additionally, in the industry, it is used in the development of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of ADAMANTANE-1-SULFINIC ACID CYCLOHEXYLAMIDE involves its interaction with specific molecular targets and pathways . The compound can form stable complexes with various biomolecules, influencing their activity and function. For example, it can inhibit viral replication by binding to viral proteins and preventing their proper function . Additionally, its unique structure allows it to interact with cellular membranes, enhancing drug delivery and targeting specific cells .
Comparison with Similar Compounds
ADAMANTANE-1-SULFINIC ACID CYCLOHEXYLAMIDE is unique compared to other similar compounds due to its specific structural features and reactivity . Similar compounds include ADAMANTANE-1-SULFONIC ACID METHYL ESTER, CYCLOHEXANECARBOXYLIC ACID ADAMANTAN-1-YLAMIDE, and ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE . These compounds share the adamantane core but differ in their functional groups and applications. The unique combination of sulfinic acid and cyclohexylamide in this compound provides distinct chemical and biological properties .
Properties
IUPAC Name |
N-cyclohexyladamantane-1-sulfinamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NOS/c18-19(17-15-4-2-1-3-5-15)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-15,17H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKHXUSTUFHYKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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